molecular formula C7H4ClFN2S B069908 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine CAS No. 188787-48-6

2-Chloro-6-fluoro-1,3-benzothiazol-7-amine

Cat. No. B069908
M. Wt: 202.64 g/mol
InChI Key: VVDPYKOCWZVWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-1,3-benzothiazol-7-amine is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic organic compound that contains a nitrogen and sulfur atom in its structure. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine is not fully understood yet. However, it is believed that the compound exerts its pharmacological effects by interacting with specific targets in the body such as enzymes and receptors. This interaction leads to the modulation of various cellular processes that are involved in disease progression.

Biochemical And Physiological Effects

Studies have shown that 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of certain bacterial and viral strains. Furthermore, this compound has been shown to possess antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine in lab experiments is its high potency and selectivity towards specific targets. However, the compound's solubility and stability can be a limiting factor in certain experiments. Additionally, the compound's toxicity and potential side effects must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for the research on 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine. Some of these include:
1. Further investigation of the compound's mechanism of action and its interaction with specific targets in the body.
2. Development of new synthetic methods for the production of the compound and its analogs.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases such as cancer, infections, and neurodegenerative disorders.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics in vivo.
5. Exploration of the compound's potential as a tool for studying certain cellular processes and pathways.
In conclusion, 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine is a promising compound that has demonstrated potential in various fields of scientific research. Its unique structure and pharmacological properties make it an attractive target for further investigation and development.

Synthesis Methods

The synthesis of 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine can be achieved through various methods. One of the most common methods is the reaction between 2-aminothiophenol and 2-chloro-6-fluorobenzonitrile in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product in good yields.

Scientific Research Applications

2-Chloro-6-fluoro-1,3-benzothiazol-7-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antiviral, and anticancer properties. This compound has also been reported to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase.

properties

CAS RN

188787-48-6

Product Name

2-Chloro-6-fluoro-1,3-benzothiazol-7-amine

Molecular Formula

C7H4ClFN2S

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-6-fluoro-1,3-benzothiazol-7-amine

InChI

InChI=1S/C7H4ClFN2S/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,10H2

InChI Key

VVDPYKOCWZVWCZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1N=C(S2)Cl)N)F

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)Cl)N)F

synonyms

7-Benzothiazolamine,2-chloro-6-fluoro-(9CI)

Origin of Product

United States

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